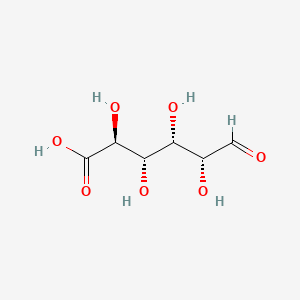

D-Glucuronic acid (Standard)

説明

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has been reported in Codonopsis pilosula, Streptomyces, and other organisms with data available.

特性

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJILQKETJEXLJ-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36655-86-4 | |

| Record name | Polyglucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36655-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40273973, DTXSID60859531 | |

| Record name | D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6556-12-3, 576-37-4 | |

| Record name | D-Glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6556-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40273973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5D83Q4RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of D-Glucuronic Acid in Drug Metabolism: A Technical Guide

Executive Summary: Glucuronidation, the covalent linkage of D-glucuronic acid to a substrate, is a paramount Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including an estimated 40-70% of clinically used drugs.[1] This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to a drug molecule.[2][3] The resulting glucuronide conjugate is significantly more water-soluble and readily excretable from the body via urine or bile.[2][4] This guide provides a detailed technical overview of the molecular mechanisms, pharmacokinetic significance, and experimental methodologies pertinent to the study of D-glucuronic acid's role in drug metabolism, tailored for professionals in drug development and biomedical research.

Introduction to Glucuronidation

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5] Phase I reactions, often mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl, amine, carboxyl) on a lipophilic drug molecule.[4][6] While this can sometimes lead to inactivation, it primarily prepares the molecule for Phase II conjugation. Glucuronidation is the most prevalent Phase II reaction, serving as a high-capacity pathway to detoxify and clear these metabolites.[7][8] The core of this process is the enzymatic conjugation of D-glucuronic acid, a derivative of D-glucose, to the drug.[7] This conjugation drastically increases the molecule's hydrophilicity and molecular weight, facilitating its elimination and generally terminating its pharmacological activity.[4][9]

The Molecular Machinery of Glucuronidation

The glucuronidation pathway relies on two key components: the UGT enzymes that catalyze the reaction and the activated sugar donor, UDPGA.

UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of membrane-bound enzymes located primarily in the endoplasmic reticulum of cells, especially in the liver, but also in extrahepatic tissues like the intestines, kidneys, and brain.[1][3][4][10] In humans, 22 UGT proteins have been identified, which are categorized into families and subfamilies based on sequence identity, primarily the UGT1A and UGT2B subfamilies which are most critical for drug metabolism.[3][8]

-

UGT1 Family: This family includes nine functional proteins (e.g., UGT1A1, UGT1A4, UGT1A9) that arise from a single gene locus through alternative splicing.[9][11] They are responsible for metabolizing a wide range of substrates, from endogenous compounds like bilirubin (B190676) (UGT1A1) to numerous therapeutic drugs.[1][4]

-

UGT2 Family: Members of this family (e.g., UGT2B7, UGT2B15) are encoded by individual genes and play a significant role in the metabolism of steroids and various drugs, including opioids like morphine (UGT2B7).[2][4][9]

The expression and activity of UGT isoforms are influenced by genetic polymorphisms, age, disease states, and exposure to inducing or inhibiting substances, leading to significant interindividual variability in drug response and toxicity.[4][12]

The Co-substrate: Uridine 5'-Diphosphate-Glucuronic Acid (UDPGA)

UDPGA is the activated form of D-glucuronic acid that serves as the donor molecule in the conjugation reaction.[7][13] Its synthesis is a two-step process occurring in the cytoplasm. First, glucose-1-phosphate reacts with uridine triphosphate (UTP) to form UDP-glucose.[14] Subsequently, the enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to UDPGA, using NAD+ as a cofactor.[9][13][14]

For glucuronidation to occur in the endoplasmic reticulum, UDPGA must be transported from its site of synthesis in the cytosol into the ER lumen. This critical transport step is mediated by specific nucleotide sugar transporters (NSTs), with SLC35B1 being identified as a key transporter for UDPGA in the human liver.[6][15]

Figure 1: Biosynthesis pathway of UDP-Glucuronic Acid (UDPGA) in the cytosol.

The Glucuronidation Reaction Mechanism

The glucuronidation reaction is a nucleophilic substitution (SN2) reaction. The UGT enzyme facilitates the transfer of the glucuronyl moiety from UDPGA to a nucleophilic functional group on the substrate drug (RXH).[5][7] This process involves an inversion of configuration at the anomeric carbon (C-1) of glucuronic acid, resulting in a β-D-glucuronide conjugate.[7]

General Reaction: RXH (Drug) + UDPGA --(UGT)--> R-X-Glucuronide + UDP

Functional groups that can undergo glucuronidation include:

-

Hydroxyls (-OH): Alcohols and phenols form O-glucuronides. This is the most common type of conjugation.

-

Carboxylic acids (-COOH): Form ester or acyl glucuronides. These can be reactive and have been implicated in toxicity.[16][17]

-

Amines (-NH2, -NHR): Form N-glucuronides.

-

Thiols (-SH): Form S-glucuronides.

The addition of the glucuronic acid moiety, with its ionizable carboxyl group (pKa ≈ 3.5-4.0), dramatically increases the water solubility of the parent drug, preparing it for efficient renal or biliary excretion.[7]

Figure 2: Glucuronidation reaction within the endoplasmic reticulum.

Pharmacokinetic and Toxicological Significance

Enhanced Excretion and Detoxification

The primary role of glucuronidation is to convert lipophilic compounds into hydrophilic metabolites that can be easily eliminated.[4] This process is a high-capacity system that prevents the accumulation of potentially toxic xenobiotics and endogenous waste products like bilirubin.[1][7]

Impact on Drug Activity

While glucuronidation typically leads to inactive metabolites, there are notable exceptions. For example, morphine-6-glucuronide (B1233000) is a more potent analgesic than its parent compound, morphine.[18][19] Conversely, some acyl glucuronides are chemically reactive and can covalently bind to proteins, which has been associated with idiosyncratic drug toxicities.[16][19]

Enterohepatic Recirculation

Glucuronide conjugates excreted into the bile can be hydrolyzed back to the parent drug by β-glucuronidase enzymes produced by gut microflora.[9] The liberated, more lipophilic parent drug can then be reabsorbed into circulation. This process, known as enterohepatic recirculation, can prolong the drug's half-life and duration of action.[9]

Methodologies for Studying Glucuronidation

Assessing the glucuronidation potential of a new chemical entity is a critical step in drug development. In vitro models are essential for this purpose.[20][21]

In Vitro Experimental Protocols

Protocol 5.1.1: UGT Activity Assay in Human Liver Microsomes (HLM)

This protocol determines the overall rate of glucuronidation in a system containing a full complement of hepatic UGTs.

-

Preparation:

-

Thaw pooled HLM on ice.

-

Prepare an incubation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) containing MgCl₂ (e.g., 4 mM).[22]

-

Prepare stock solutions of the test drug, the cofactor UDPGA (e.g., 10 mM), and an internal standard for analytical quantification.[22]

-

(Optional) Include a UGT activator like alamethicin (B1591596) to disrupt membrane latency and ensure maximal enzyme activity.[23]

-

(Optional) Include a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) to prevent back-conversion of the metabolite.[22]

-

-

Incubation:

-

Pre-warm a mixture of HLM (e.g., 0.5-1 mg/mL protein), buffer, and the test drug at various concentrations in a shaking water bath at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed UDPGA solution.

-

Incubate for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

-

Termination and Sample Processing:

-

Stop the reaction by adding ice-cold acetonitrile (B52724) or methanol (B129727) containing the internal standard. This also precipitates the microsomal proteins.[24]

-

Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Analysis:

Protocol 5.1.2: UGT Isoform Phenotyping with Recombinant Enzymes

This protocol identifies which specific UGT isoform(s) are responsible for metabolizing a drug.[20]

-

Preparation:

-

Follow the same preparation steps as for HLM, but instead of HLM, use commercially available recombinant human UGT isoforms (e.g., rUGT1A1, rUGT1A9, rUGT2B7) expressed in a cell line.[24]

-

-

Incubation:

-

Screen the drug against a panel of the most abundant and clinically relevant human UGT isoforms.[20]

-

Perform incubations for each isoform separately under optimized conditions.

-

-

Termination and Analysis:

-

Follow the same termination and analytical procedures as the HLM assay.

-

-

Data Interpretation:

Figure 3: Experimental workflow for UGT reaction phenotyping.

Analytical Techniques for Glucuronide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of glucuronide metabolites in biological matrices.[17][25]

-

Direct Measurement: The intact glucuronide conjugate is directly measured. This is the preferred method as it is more accurate and specific.[17][26]

-

Indirect Measurement: Involves enzymatic hydrolysis of the glucuronide back to the parent drug using β-glucuronidase, followed by quantification of the released parent drug.[26][27] This approach can be useful when an authentic standard of the glucuronide metabolite is unavailable but is prone to inaccuracies from incomplete hydrolysis.[17]

Quantitative Data Summary

The efficiency of glucuronidation by different UGT isoforms varies significantly between drugs. This is often described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), or by intrinsic clearance (CLint = Vmax/Km). The following table summarizes representative data for common drugs.

| Drug | Primary UGT Isoform(s) | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |

| Zidovudine (B1683550) (AZT) | UGT2B7 | ~1000 | Varies | Varies |

| Morphine | UGT2B7 | Varies | Varies | Varies |

| Irinotecan (SN-38) | UGT1A1 | Varies | Varies | Varies |

| Lamotrigine | UGT1A4 | Varies | Varies | Varies |

| Ethinylestradiol | UGT1A1 | Varies | 1.3 (Intestinal) / 0.7 (Hepatic) | Varies |

| Propofol | UGT1A9 | Varies | Varies | Varies |

| Note: Absolute kinetic values are highly dependent on the specific in vitro system (e.g., microsomal source, protein concentration, use of activators) and are presented here for illustrative purposes.[21][22][28] The intrinsic clearance (CLint) of ethinylestradiol was found to be higher in human intestinal microsomes than in liver microsomes.[21] |

Conclusion

D-Glucuronic acid is central to drug metabolism, acting as the key conjugating moiety in the glucuronidation pathway. This high-capacity system, driven by a diverse set of UGT enzymes, is fundamental to the detoxification and excretion of a majority of therapeutic agents. For drug development professionals, a thorough understanding of a candidate drug's susceptibility to glucuronidation is non-negotiable. Characterizing the kinetics and specific UGT isoforms involved using the methodologies described herein is critical for accurately predicting in vivo clearance, anticipating drug-drug interactions, understanding interindividual variability, and ultimately ensuring the development of safer and more effective medicines.

References

- 1. What Is Glucuronidation? - Xcode Life [xcode.life]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug glucuronidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uridine diphosphate glucuronic acid - Wikipedia [en.wikipedia.org]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. SLC35B1 significantly contributes to the uptake of UDPGA into the endoplasmic reticulum for glucuronidation catalyzed by UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 21. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. xenotech.com [xenotech.com]

- 24. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 28. Glucuronidation: Significance and symbolism [wisdomlib.org]

The Pivotal Role of D-Glucuronic Acid in Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucuronic acid, a sugar acid derived from glucose, is a cornerstone of several critical biochemical pathways. Its activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid or UDPGA), serves as a fundamental building block and a key conjugating agent, underscoring its importance in both endogenous metabolism and xenobiotic detoxification. This technical guide provides an in-depth exploration of the multifaceted functions of D-glucuronic acid, with a focus on its roles in the uronic acid pathway, detoxification through glucuronidation, and the biosynthesis of glycosaminoglycans. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the core biochemical processes.

The Uronic Acid Pathway: Synthesis and Fates of D-Glucuronic Acid

The uronic acid pathway is an alternative route for glucose metabolism that does not generate ATP but produces activated glucuronic acid (UDP-glucuronic acid), pentoses, and, in many animals, ascorbic acid (Vitamin C).[1][2] The pathway's primary function is the synthesis of UDP-glucuronic acid, which is the central player in the processes described in this guide.

The synthesis of UDP-glucuronic acid begins with glucose-6-phosphate.[3] This is converted to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose, catalyzed by UDP-glucose pyrophosphorylase.[3][4] The key step is the oxidation of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH), an NAD+-dependent enzyme.[3][5] This enzymatic step is a critical control point in the pathway.

Once formed, UDP-glucuronic acid has several metabolic fates:

-

Detoxification: It is the glucuronyl group donor in glucuronidation reactions.[6]

-

Glycosaminoglycan Synthesis: It is a precursor for the synthesis of essential structural polysaccharides.[7]

-

Conversion to other sugars: UDP-glucuronic acid can be decarboxylated to form UDP-xylose, a precursor for other polysaccharides.[3] It can also be epimerized to UDP-L-iduronic acid for the synthesis of dermatan sulfate.[3]

-

Ascorbic Acid Synthesis (in non-primate mammals): In many animals, D-glucuronic acid is a precursor for the synthesis of L-ascorbic acid.[8][9] Humans and other primates lack the enzyme L-gulonolactone oxidase, making dietary intake of Vitamin C essential.[10]

Regulation of the Uronic Acid Pathway

The uronic acid pathway is tightly regulated to meet the cell's metabolic demands.[11] The primary regulatory enzyme is UDP-glucose dehydrogenase (UGDH) . UGDH activity is subject to feedback inhibition by UDP-xylose, a downstream product, which acts as an allosteric inhibitor.[12] The quaternary structure of UGDH, existing in a dimer-hexamer equilibrium, is also crucial for its optimal activity and allosteric regulation.[11] Furthermore, the expression of the UGDH gene can be influenced by factors like transforming growth factor-beta (TGF-β) and hypoxia.[5][8]

Caption: The Uronic Acid Pathway highlighting the synthesis of UDP-Glucuronic Acid.

Detoxification via Glucuronidation

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of lipophilic compounds, including drugs, environmental toxins, and endogenous substances like bilirubin (B190676) and steroid hormones.[6][13] The process involves the enzymatic transfer of the glucuronic acid moiety from UDP-glucuronic acid to a substrate, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[14][15] This conjugation reaction significantly increases the water solubility of the substrate, facilitating its excretion from the body in urine or bile.[6]

UDP-Glucuronosyltransferases (UGTs)

UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells, but are also found in many other tissues.[7][14] The human UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism.[16] Different UGT isoforms exhibit distinct but often overlapping substrate specificities.[17]

The glucuronidation reaction is a bi-substrate reaction that follows a compulsory-order ternary mechanism, with the aglycone substrate binding first, followed by UDP-glucuronic acid.[18]

Caption: The Glucuronidation reaction catalyzed by UGT enzymes.

Quantitative Data: UGT Enzyme Kinetics

The kinetic parameters of UGT enzymes are crucial for predicting drug metabolism and potential drug-drug interactions. The following table summarizes representative Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for selected human UGT isoforms with various substrates.

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| UGT1A1 | Estradiol (B170435) | 1.3 - 3.4 | 1.6 - 12.4 | [18] |

| Labetalol (B1674207) | - | - | [2][19] | |

| UGT1A6 | 1-Naphthol | - | - | [20] |

| UGT1A9 | Propofol (B549288) | - | - | [20] |

| Mycophenolic acid | 44.9 ± 5.2 | 1.88 ± 0.05 | [21] | |

| UGT2B7 | Morphine | ~700 | - | [22] |

| Naloxone | - | - | [20] | |

| Labetalol | - | - | [2][19] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and assay components.

Regulation of UGTs

The expression of UGT genes is tightly regulated at the transcriptional level by a variety of transcription factors, including tissue-specific factors and ligand-activated nuclear receptors (e.g., PXR, CAR).[16][23][24] This regulation allows for the inducible expression of UGTs in response to exposure to xenobiotics. For instance, progesterone (B1679170) has been shown to enhance the promoter activity of UGT1A1.[2][19]

Glycosaminoglycan (GAG) Biosynthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units, typically consisting of an amino sugar and a uronic acid.[25] D-glucuronic acid is a fundamental component of several major GAGs, including:

-

Hyaluronic Acid: Composed of repeating units of D-glucuronic acid and N-acetylglucosamine.[25]

-

Chondroitin Sulfate: Composed of repeating units of D-glucuronic acid and N-acetylgalactosamine, with variable sulfation.[25]

-

Heparan Sulfate and Heparin: Composed of repeating units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and N-acetylglucosamine, with extensive sulfation.[25]

The biosynthesis of GAGs is a complex process that occurs in the Golgi apparatus.[26] It begins with the synthesis of a core protein, to which a carbohydrate linker region is attached. The GAG chain is then elongated by the sequential addition of monosaccharides from their UDP-activated precursors, including UDP-glucuronic acid.[26] The growing polysaccharide chain can undergo further modifications, such as epimerization of D-glucuronic acid to L-iduronic acid and sulfation.[22][25]

Caption: Overview of Glycosaminoglycan (GAG) biosynthesis.

Experimental Protocols

Assay for UDP-Glucuronosyltransferase (UGT) Activity

This protocol provides a general framework for measuring UGT activity in human liver microsomes (HLMs). Specific conditions may need to be optimized for different UGT isoforms and substrates.

Materials:

-

Human Liver Microsomes (HLMs)

-

UGT probe substrate (e.g., estradiol for UGT1A1, propofol for UGT1A9)

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming peptide)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Microsome Activation: On ice, pre-incubate HLMs with alamethicin (e.g., 10 µg/ml) for 15 minutes to disrupt the microsomal membrane and allow access of UDPGA to the UGT active site.[27]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, the UGT probe substrate, and the activated HLMs.[27]

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.[9]

-

Reaction Initiation: Initiate the reaction by adding UDPGA to the reaction mixture. The final incubation volume is typically 100-200 µL.[27]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9][27]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the glucuronide metabolite by LC-MS/MS.[20][28]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of UDP-glucuronosyltransferase (UGT) 1A1 by progesterone and its impact on labetalol elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. UDP-glucuronate metabolism controls RIPK1-driven liver damage in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of UDP-glucose dehydrogenase is sufficient to modulate hyaluronan production and release, control sulfated GAG synthesis, and promote chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shodex.com [shodex.com]

- 11. UDP-glucose dehydrogenase activity and optimal downstream cellular function require dynamic reorganization at the dimer-dimer subunit interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Compositional Analysis of Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 15. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 16. Transcriptional regulation of human UDP-glucuronosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 18. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of UDP-glucuronosyltransferase (UGT) 1A1 by progesterone and its impact on labetalol elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. youtube.com [youtube.com]

- 26. Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. scispace.com [scispace.com]

The Glucuronidation Pathway: A Technical Guide to the Mammalian Biosynthesis of D-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucuronic acid is a pivotal carbohydrate metabolite in mammals, primarily recognized for its central role in the glucuronidation pathway. This pathway facilitates the detoxification and excretion of a wide array of endogenous and exogenous compounds, including drugs, toxins, and metabolic byproducts. The biosynthesis of the activated form, UDP-D-glucuronic acid, is a critical prerequisite for these conjugation reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway of D-glucuronic acid in mammals, detailing the enzymatic reactions, their mechanisms, and relevant kinetic data. Furthermore, it offers comprehensive experimental protocols for the key enzymes involved and visual representations of the biochemical pathways and experimental workflows to support research and drug development endeavors.

Introduction

The uronic acid pathway is a crucial route for carbohydrate metabolism that generates UDP-glucuronic acid, pentoses, and, in many animals, ascorbic acid.[1] In mammals, the primary function of this pathway is the production of UDP-glucuronic acid, the activated form of D-glucuronic acid.[2][3] This nucleotide sugar serves as the donor molecule for glucuronidation reactions, a major Phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5] These enzymes transfer the glucuronic acid moiety to various lipophilic substrates, rendering them more water-soluble and readily excretable.[5] The glucuronidation process is essential for the metabolism of numerous pharmaceuticals, environmental toxins, and endogenous compounds such as bilirubin (B190676) and steroid hormones.[2][4] Consequently, a thorough understanding of the biosynthesis of D-glucuronic acid is fundamental for researchers in toxicology, pharmacology, and drug development.

The Biosynthetic Pathway of UDP-D-Glucuronic Acid

The synthesis of UDP-D-glucuronic acid in mammals begins with glucose-6-phosphate and proceeds through a series of three enzymatic reactions. The pathway is primarily located in the cytoplasm of liver cells, the main site of glucuronidation.[1]

Step 1: Isomerization of Glucose-6-Phosphate to Glucose-1-Phosphate

The initial step in the pathway is the reversible conversion of glucose-6-phosphate to glucose-1-phosphate, catalyzed by the enzyme phosphoglucomutase (PGM) .[6][7]

-

Reaction: Glucose-6-Phosphate ⇌ Glucose-1-Phosphate

This isomerization is a critical link between glycolysis and various biosynthetic pathways, including glycogen (B147801) synthesis and the uronic acid pathway.[8] The reaction proceeds through a glucose-1,6-bisphosphate intermediate.[6][9] The enzyme itself is phosphorylated on a serine residue in the active site, and this phosphate (B84403) group is transferred to the substrate to form the intermediate. The phosphate from the other end of the glucose molecule is then transferred back to the enzyme, yielding the product and regenerating the phosphoenzyme.[8]

Step 2: Formation of UDP-Glucose

The second step involves the reaction of glucose-1-phosphate with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. This reaction is catalyzed by UDP-glucose pyrophosphorylase (UGPase) .[10][11]

-

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

This reaction is a key step in the synthesis of activated glucose for various metabolic purposes.[12] The reaction is readily reversible; however, the subsequent hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase drives the reaction in the direction of UDP-glucose synthesis.[10] The mechanism is an ordered sequential Bi Bi reaction, where the binding of the nucleotide (UTP or UDP-glucose) precedes the binding of the sugar phosphate (glucose-1-phosphate or PPi).[11][13]

Step 3: Oxidation of UDP-Glucose to UDP-D-Glucuronic Acid

The final and committing step in the biosynthesis of UDP-D-glucuronic acid is the NAD+-dependent two-fold oxidation of UDP-glucose at the C6 position. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) .[14][15][16]

-

Reaction: UDP-Glucose + 2 NAD+ + H₂O → UDP-D-Glucuronic Acid + 2 NADH + 2 H+

This is an irreversible reaction that yields UDP-D-glucuronic acid, the direct precursor for glucuronidation.[16] The reaction mechanism is complex and involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site.[16][17] The oxidation occurs in two successive steps without the release of the intermediate aldehyde.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of D-glucuronic acid.

Table 1: Kinetic Parameters of Mammalian Phosphoglucomutase

| Parameter | Value | Species/Tissue | Reference |

| Km for Glucose-1-Phosphate | ~10-50 µM | Rabbit Muscle | [18] |

| Km for Glucose-6-Phosphate | ~50-100 µM | Rabbit Muscle | [18] |

Note: Kinetic parameters for phosphoglucomutase can vary depending on the specific isozyme and experimental conditions.

Table 2: Kinetic Parameters of Mammalian UDP-Glucose Pyrophosphorylase

| Parameter | Value | Species/Tissue | Reference |

| Km for UTP | ~0.05-0.2 mM | Human | [19] |

| Km for Glucose-1-Phosphate | ~0.1-0.5 mM | Human | [19] |

| Km for UDP-Glucose | ~0.05-0.15 mM | Human | [19] |

| Km for PPi | ~0.1-0.3 mM | Human | [19] |

Table 3: Kinetic Parameters of Mammalian UDP-Glucose Dehydrogenase

| Parameter | Value | Species/Tissue | Reference |

| Km for UDP-Glucose | 60.7 ± 8.5 µM | Eucalyptus (Plant) | [20] |

| Km for NAD+ | 67.3 ± 17.9 µM | Eucalyptus (Plant) | [20] |

| Vmax (for UDP-Glucose) | 67.9 ± 9.2 µmol min⁻¹ mg⁻¹ | Eucalyptus (Plant) | [20] |

| Vmax (for NAD+) | 171.8 ± 34.8 µmol min⁻¹ mg⁻¹ | Eucalyptus (Plant) | [20] |

Experimental Protocols

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol is based on a coupled-enzyme spectrophotometric assay that measures the formation of UDP-glucose.[21]

Principle: The reverse reaction of UGPase produces glucose-1-phosphate from UDP-glucose and PPi. Glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Reaction Buffer: 100 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂

-

Substrates: 2 mM UDP-Glucose, 1 mM PPi

-

Coupling Enzymes: 1 unit/mL phosphoglucomutase, 1 unit/mL glucose-6-phosphate dehydrogenase

-

Cofactor: 0.6 mM NADP+

-

Enzyme Sample (e.g., cell lysate, purified protein)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix containing the reaction buffer, UDP-glucose, PPi, NADP+, and the coupling enzymes.

-

Pipette the master mix into the wells of a 96-well microplate.

-

Initiate the reaction by adding the enzyme sample to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

The rate of NADPH formation is proportional to the UGPase activity. Calculate the activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Assay for UDP-Glucose Dehydrogenase (UGDH) Activity

This protocol describes a direct spectrophotometric assay that measures the reduction of NAD+ to NADH.[22]

Principle: UGDH catalyzes the oxidation of UDP-glucose to UDP-D-glucuronic acid with the concomitant reduction of two molecules of NAD+ to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm.

Materials:

-

Assay Buffer: 0.1 M Sodium Phosphate (pH 7.4)

-

Substrate: 5.5 mM UDP-Glucose[23]

-

Cofactor: 1 mM NAD+[23]

-

Enzyme Sample (e.g., cell lysate, purified protein)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and UDP-glucose.

-

Add the enzyme sample to the reaction mixture and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding NAD+.

-

Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH production is directly proportional to the UGDH activity. Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹), remembering that two moles of NADH are produced per mole of UDP-glucose oxidized.

Visualizations

Biosynthetic Pathway of UDP-D-Glucuronic Acid

Caption: The mammalian biosynthetic pathway of UDP-D-Glucuronic Acid.

Experimental Workflow for UGPase Activity Assay

Caption: Workflow for the coupled-enzyme UGPase activity assay.

Experimental Workflow for UGDH Activity Assay

Caption: Workflow for the direct spectrophotometric UGDH activity assay.

Conclusion

The biosynthesis of D-glucuronic acid is a fundamental metabolic pathway in mammals with profound implications for xenobiotic metabolism and overall homeostasis. A detailed understanding of the enzymes involved—phosphoglucomutase, UDP-glucose pyrophosphorylase, and UDP-glucose dehydrogenase—is crucial for advancements in pharmacology, toxicology, and the development of novel therapeutics. This guide provides a comprehensive overview of this pathway, complete with quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. The provided visualizations aim to facilitate a clearer understanding of the complex biochemical processes and experimental procedures. Further research into the regulation of this pathway and the development of specific inhibitors may offer promising therapeutic strategies for various diseases.

References

- 1. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 2. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]

- 3. Uridine diphosphate glucuronic acid - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 6. Phosphoglucomutase - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Mechanistic Insights on Human Phosphoglucomutase Revealed by Transition Path Sampling and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic mechanism of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Active site residues and mechanism of UDP-glucose dehydrogenase | UBC Chemistry [chem.ubc.ca]

- 18. The mechanism of the phosphoglucomutase reaction. Studies on rabbit muscle phosphoglucomutase with flux techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure and Dynamics of UDP-Glucose Pyrophosphorylase from Arabidopsis thaliana with Bound UDP-Glucose and UTP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase [mdpi.com]

- 22. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Extraction of D-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of D-glucuronic acid, a vital carbohydrate with significant applications in the pharmaceutical and biomedical fields. The document details various methodologies for its extraction and purification from diverse natural sources, presenting quantitative data, experimental protocols, and visual workflows to support research and development endeavors.

Natural Sources of D-Glucuronic Acid

D-glucuronic acid is widely distributed in nature, typically as a constituent of complex polysaccharides, glycoproteins, and proteoglycans in plants, animals, and microorganisms. It is rarely found in its free form.

Plants: A primary source of D-glucuronic acid is plant-derived gums and hemicelluloses.

-

Gum Arabic: This dried exudate from Acacia trees is a rich source, containing approximately 9.3% to 10.5% D-glucuronic acid.[1][2]

-

Xanthan Gum: A microbial polysaccharide produced by Xanthomonas campestris, it is composed of D-glucose, D-mannose, and D-glucuronic acid.[3][4]

-

Glucuronoxylans: These are major components of hemicellulose in hardwoods and agricultural residues like sunflower hulls and broomcorn stems.[5][6][7]

Animals: In animal tissues, D-glucuronic acid is a key component of glycosaminoglycans (GAGs), which are crucial for the structure and function of connective tissues.

-

Hyaluronic Acid (HA): A non-sulfated GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine.[8][9][10][11] It is abundant in synovial fluid, vitreous humor, and the extracellular matrix.[8][9][11]

-

Chondroitin Sulfate (B86663) (CS): A sulfated GAG consisting of repeating disaccharide units of D-glucuronic acid and N-acetylgalactosamine.[8][9][10] It is a major component of cartilage.[9]

Microorganisms: Various microorganisms produce D-glucuronic acid or its precursors through fermentation.

-

Kombucha: This fermented tea beverage contains D-glucuronic acid as a metabolic byproduct of the symbiotic culture of bacteria and yeast.[12]

-

Escherichia coli : Genetically engineered strains of E. coli have been developed to produce D-glucuronic acid from glucose.[13]

-

Paenibacillus apiarus : This bacterium has been shown to produce extracellular D-glucuronic acid.[14]

-

Gluconacetobacter hansenii : Known to synthesize polyglucuronic acids.

Extraction and Production Methodologies

The extraction and production of D-glucuronic acid from its natural sources involve several methodologies, each with its own advantages and limitations. The primary methods include chemical hydrolysis, enzymatic hydrolysis, and microbial fermentation.

Chemical Hydrolysis

Acid hydrolysis is a conventional method for releasing D-glucuronic acid from polysaccharides. This process involves breaking the glycosidic bonds linking the monosaccharide units.

Table 1: Quantitative Data for D-Glucuronic Acid Extraction by Chemical Hydrolysis

| Natural Source | Hydrolysis Conditions | Yield of D-Glucuronic Acid | Reference |

| Gum Arabic | Methanolysis followed by 60 min TFA hydrolysis | ~9.3% (w/w) | [1] |

| Broomcorn Stem | 6% (v/v) H₂SO₄, 45 min | 8.9 g/L xanthan gum (containing glucuronic acid) | [7] |

| Polysaccharides | 77% H₂SO₄ (two-step hydrolysis) | High recovery (specific yield not stated) | [15] |

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder alternative to chemical methods, utilizing enzymes that target specific glycosidic linkages.

Table 2: Quantitative Data for D-Glucuronic Acid Production by Enzymatic Hydrolysis

| Substrate | Enzyme(s) | Key Findings | Reference |

| Glucuronoxylan | α-glucuronidase (AxyAgu115A) and gluco-oligosaccharide oxidase (GOOX) | 62% conversion of 4-O-methyl D-glucuronic acid to 4-O-methyl D-glucaric acid | [5][16] |

| Glucuronoxylans | Endoxylanase from Clostridium thermolacticum | Releases aldouronic acids | [6] |

| Gum Arabic | l-rhamnose-α-1,4-d-glucuronate lyase (FoRham1) | Specific for cleaving rhamnose-glucuronic acid linkages | [17] |

Microbial Fermentation

Microbial fermentation is a promising approach for the large-scale production of D-glucuronic acid, often using engineered microorganisms to convert simple sugars into the target product.

Table 3: Quantitative Data for D-Glucuronic Acid Production by Microbial Fermentation

| Microorganism | Substrate | Yield of D-Glucuronic Acid | Reference |

| Paenibacillus apiarus MTCC 2192 | Not specified | 0.657 mg/mL | [14] |

| Escherichia coli B (recombinant) | D-glucuronic acid | 0.19-0.22 g/g (ethanol yield from glucuronate) | [13] |

| Unspecified (industrial process) | Not specified | 106 g/L | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, purification, and quantification of D-glucuronic acid.

Acid Hydrolysis of Polysaccharides for D-Glucuronic Acid Release

This protocol is a general procedure and may require optimization based on the specific polysaccharide source.

Materials:

-

Polysaccharide sample (e.g., gum arabic, xanthan gum)

-

Sulfuric acid (H₂SO₄), 72% (w/w) and dilute concentrations

-

Trifluoroacetic acid (TFA), 2 M

-

Internal standard (e.g., myo-inositol)

-

Barium carbonate or calcium carbonate for neutralization

-

Deionized water

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of the dried polysaccharide sample into a pressure-resistant glass tube.

-

Primary Hydrolysis (for crystalline cellulose (B213188) containing samples): Add 1 mL of 72% H₂SO₄ to the sample at 30°C for 1 hour with occasional stirring.

-

Secondary Hydrolysis: Dilute the acid to 4% by adding 28 mL of deionized water. Seal the tube and heat at 121°C for 1 hour in an autoclave.

-

Alternative Hydrolysis with TFA: For hemicellulose, add 5 mL of 2 M TFA to the sample and heat at 120°C for 2 hours.

-

Neutralization: Cool the hydrolysate and neutralize to pH 5.0-6.0 by adding barium carbonate or calcium carbonate.

-

Clarification: Centrifuge the mixture at 3,000 x g for 10 minutes to remove the precipitate (barium sulfate or calcium sulfate).

-

Analysis: The supernatant containing the released monosaccharides, including D-glucuronic acid, is ready for quantification by HPLC or other methods.

Downstream Processing: Purification of D-Glucuronic Acid from Fermentation Broth

This protocol outlines a general workflow for purifying D-glucuronic acid from a fermentation broth.

1. Removal of Insolubles:

-

Centrifugation: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the microbial cells and other solid debris.

-

Filtration: Alternatively, use microfiltration (0.22 or 0.45 µm pore size) to clarify the broth.[19][20]

2. Product Isolation and Concentration:

-

Aqueous Two-Phase System (ATPS):

-

Create an ATPS using polyethylene (B3416737) glycol (PEG) and a salt solution (e.g., potassium phosphate). For example, a system with 10% PEG 6000 and 15% potassium hydrogen phosphate (B84403) can be used.[14]

-

Mix the clarified broth with the ATPS components and allow the phases to separate. D-glucuronic acid will partition into one of the phases (typically the top PEG-rich phase).[14]

-

Separate the phases and collect the one containing the product.

-

-

Ion-Exchange Chromatography:

-

Use an anion exchange resin to capture the negatively charged D-glucuronic acid at a suitable pH.

-

Wash the column to remove unbound impurities.

-

Elute the D-glucuronic acid using a salt gradient or a change in pH.

-

3. Product Polishing:

-

Crystallization: Concentrate the purified D-glucuronic acid solution and induce crystallization by adding a suitable anti-solvent (e.g., ethanol).

-

Drying: Collect the crystals by filtration and dry them under vacuum.

Quantification of D-Glucuronic Acid

A. High-Performance Liquid Chromatography (HPLC):

-

Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87H or a C18 column with pre-column derivatization.[21][22][23]

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM) for the Aminex column, or a gradient of acetonitrile (B52724) and a buffer for derivatized samples.[21]

-

Detection: Refractive Index Detector (RID) or UV-Vis detector after derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP).[21]

-

Quantification: Use an external standard curve of D-glucuronic acid for quantification.

B. Colorimetric Assay (m-Hydroxybiphenyl Method):

-

Reagents:

-

Sulfuric acid/tetraborate (B1243019) solution (0.0125 M sodium tetraborate in concentrated H₂SO₄).

-

m-Hydroxybiphenyl reagent (0.15% w/v in 0.5% NaOH).

-

-

Procedure:

-

Add 2.4 mL of the sulfuric acid/tetraborate solution to 0.4 mL of the sample in a glass tube and cool in an ice bath.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the tubes to room temperature.

-

Add 40 µL of the m-hydroxybiphenyl reagent and mix thoroughly.

-

Measure the absorbance at 520 nm after 15 minutes.

-

Quantify the D-glucuronic acid concentration using a standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Overview of natural sources and extraction pathways for D-glucuronic acid.

dot

Caption: Experimental workflow for extraction and purification of D-glucuronic acid.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. X3860E [fao.org]

- 3. vup.sk [vup.sk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Xanthan gum production from acid hydrolyzed broomcorn stem as a sole carbon source by Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Viscoelastic Chondroitin Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Hyaluronic Acid and Chondroitin Sulfate Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]

- 11. Extracellular matrix - Wikipedia [en.wikipedia.org]

- 12. research.kombuchabrewers.org [research.kombuchabrewers.org]

- 13. Fermentation of biomass-derived glucuronic acid by pet expressing recombinants of E. coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. researchgate.net [researchgate.net]

- 17. Structural and functional analysis of gum arabic l-rhamnose-α-1,4-d-glucuronate lyase establishes a novel polysaccharide lyase family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of Glucaric Acid by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases [mdpi.com]

- 19. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]

- 20. Downstream Processing & Bioprocess Development | Key Steps & Innovations [bioprocessonline.com]

- 21. mdpi.com [mdpi.com]

- 22. helixchrom.com [helixchrom.com]

- 23. shodex.com [shodex.com]

chemical properties and structure of D-Glucuronic acid

An In-depth Technical Guide to the Chemical Properties and Structure of D-Glucuronic Acid

Introduction

D-Glucuronic acid is a naturally occurring uronic acid, a sugar acid derived from glucose where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid.[1][2] It is a fundamentally important molecule in the metabolism of microorganisms, plants, and animals.[3] In humans, its primary role is in the detoxification of xenobiotics, environmental pollutants, and drugs, as well as endogenous compounds like bilirubin (B190676) and steroid hormones, through a process known as glucuronidation.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols relevant to D-Glucuronic acid for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key quantitative properties of D-Glucuronic acid are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₇ | [4] |

| Molecular Weight | 194.14 g/mol | [4][5] |

| pKa | ~3.21 | [1] |

| Melting Point | 159-161 °C | [3][6] |

| Water Solubility | Highly soluble; 100 mg/mL | [1][6][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Optical Activity | [α]/D +35° to +37° (c=6 in H₂O) | [6][7] |

Molecular Structure

D-Glucuronic acid, like many monosaccharides, exists in an equilibrium between an open-chain aldehyde form and several cyclic hemiacetal forms.[9][10]

Open-Chain Structure

In its linear form, D-Glucuronic acid has an aldehyde group at carbon-1 (C1) and a carboxylic acid group at carbon-6 (C6). The stereochemistry of the chiral centers is identical to that of D-glucose.[11]

Cyclic Structures: Pyranose and Furanose Forms

In aqueous solutions, the open-chain form of D-glucuronic acid is a minor component, with over 99% of the molecules existing in cyclic forms.[10] This cyclization occurs via an intramolecular nucleophilic attack of a hydroxyl group on the electrophilic aldehyde carbon (C1), forming a stable hemiacetal.[12]

-

Pyranose Form: The most predominant structure is the six-membered ring, formed by the reaction between the C5 hydroxyl group and the C1 aldehyde. This is known as the glucopyranose form.[10][12]

-

Furanose Form: A five-membered ring, called the glucofuranose form, can also be formed through the reaction of the C4 hydroxyl group with the C1 aldehyde, though this is much rarer in solution.[10]

Anomers: α and β Stereoisomers

The formation of the cyclic hemiacetal creates a new stereocenter at C1, the anomeric carbon. This results in two possible diastereomers, known as anomers, designated as alpha (α) and beta (β).[12][13]

-

In the α-anomer , the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C5) in the Haworth projection (a trans arrangement).[10]

-

In the β-anomer , the anomeric hydroxyl group is on the same side as the CH₂OH group (a cis arrangement).[10]

These anomers can interconvert in solution through the open-chain form, a process known as mutarotation.

Experimental Protocols

Accurate determination of the physicochemical properties of D-Glucuronic acid is critical for research and development. Standardized methodologies for key parameters are detailed below.

Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.[14][15]

Methodology:

-

Preparation: Prepare a standard solution of D-Glucuronic acid (e.g., 0.01 M) in deionized water. Prepare a standardized titrant solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Titration: Place a known volume of the D-Glucuronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16]

-

Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis: Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[17][18]

Determination of Melting Point by Capillary Method

This protocol outlines the standard procedure for determining the melting range of a solid crystalline substance.[2][7][19]

Methodology:

-

Sample Preparation: Ensure the D-Glucuronic acid sample is completely dry and finely powdered.

-

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2.5-3.5 mm, packing it down by tapping gently.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to about 10-15°C below the expected melting point (approx. 159°C).[2][7] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation: Observe the sample through the magnifying eyepiece.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[19]

-

For accuracy, perform the determination in triplicate.[7]

Determination of Water Solubility (OECD 105 Flask Method)

This protocol is based on the OECD Test Guideline 105 for substances with solubility greater than 10⁻² g/L.[1][6][20]

Methodology:

-

Equilibration: Add an excess amount of D-Glucuronic acid to a known volume of deionized water in a flask.

-

Agitation: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary time.[6]

-

Phase Separation: After equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase from the aqueous phase.

-

Concentration Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Determine the concentration of D-Glucuronic acid in the aliquot using a suitable analytical method (e.g., HPLC, titration, or a specific colorimetric assay).

-

Calculation: Express the water solubility as the mass of the substance per volume of solution (e.g., in g/L or mg/mL).

Biological Significance: The Glucuronidation Pathway

The most significant biological role of D-Glucuronic acid is its function as the carbohydrate donor in Phase II drug metabolism, a process known as glucuronidation.[21][22] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[3][21] The pathway converts lipophilic (fat-soluble) xenobiotics and endogenous compounds into more polar, water-soluble glucuronide conjugates that can be readily excreted from the body in urine or bile.[22][23]

The process begins with the enzymatic synthesis of the activated form, UDP-glucuronic acid (UDPGA).[24] The UGT enzyme then catalyzes the transfer of the glucuronic acid moiety from UDPGA to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, or amine).[3][25]

References

- 1. filab.fr [filab.fr]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. researchgate.net [researchgate.net]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. jk-sci.com [jk-sci.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Glucose - Wikipedia [en.wikipedia.org]

- 11. Solved acid Draw the Fischer projection for 4. D Glucose can | Chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. web.williams.edu [web.williams.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. oecd.org [oecd.org]

- 21. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 22. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

understanding the uronic acid pathway and D-Glucuronic acid

An In-depth Technical Guide to the Uronic Acid Pathway and D-Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The uronic acid pathway is a crucial, alternative route for glucose metabolism that, while not a direct source of ATP, is central to several vital biosynthetic and detoxification processes.[1] This pathway's primary output, UDP-glucuronic acid, serves as the activated form of D-glucuronic acid. D-glucuronic acid is indispensable for the phase II metabolic process of glucuronidation, a major mechanism for the detoxification and elimination of drugs, xenobiotics, and endogenous compounds like bilirubin.[2][3][4] Furthermore, it is a key precursor for the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix, and, in most non-primate animals, for the synthesis of ascorbic acid (Vitamin C).[5][6][7] Understanding the enzymology, regulation, and quantitative aspects of this pathway is critical for drug development, toxicology, and the study of metabolic diseases.

The Uronic Acid Pathway: An Overview

The uronic acid pathway is a specialized metabolic sequence that converts glucose into uronic acids, primarily D-glucuronic acid.[5] This pathway occurs in the cytoplasm, with the liver being the principal site of activity.[8][9] Its significance lies not in energy production but in generating essential molecules for conjugation reactions and biosynthesis.[1][10] The pathway's central product, UDP-glucuronic acid, is the high-energy donor of the glucuronosyl group for these processes.[11]

Core Reactions and Enzymology of the Pathway

The conversion of glucose to its uronic acid derivative involves a series of enzymatic steps.

2.1 Synthesis of UDP-Glucose The initial steps are shared with glycogenesis. Glucose-6-phosphate, derived from glucose, is isomerized to glucose-1-phosphate.[12] This is followed by the activation of glucose-1-phosphate with uridine (B1682114) triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.[9][13]

2.2 Oxidation to UDP-Glucuronic Acid: The Committed Step The critical, rate-limiting step of the pathway is the two-fold, NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[7][14] This reaction is catalyzed by UDP-glucose 6-dehydrogenase (UGDH) .[15][16] The catalytic mechanism is complex, involving the formation of a thiohemiacetal and a thioester enzyme intermediate, with a cysteine residue acting as a catalytic nucleophile.[15][16][17] This irreversible reaction commits the glucose moiety to the uronic acid pathway.

2.3 The Fates of UDP-Glucuronic Acid UDP-glucuronic acid is a pivotal branch-point metabolite with three primary fates:

-

Glucuronidation: It serves as the glucuronic acid donor for conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs).[2][18]

-

Biosynthesis of Proteoglycans: It is used in the synthesis of GAGs like hyaluronan, heparin, and chondroitin (B13769445) sulfate.[5][8]

-

Formation of L-Xylulose and Ascorbic Acid: UDP-glucuronic acid can be converted to D-glucuronate, which is then reduced to L-gulonate.[13] In many animals, L-gulonate is the direct precursor to L-ascorbic acid (Vitamin C).[19][20] Humans and other primates lack the enzyme L-gulonolactone (B43776) oxidase, making dietary intake of Vitamin C essential.[7][9][21] L-gulonate can also be further metabolized to L-xylulose, which can enter the pentose (B10789219) phosphate (B84403) pathway.[6]

D-Glucuronic Acid and its Role in Metabolism

D-glucuronic acid, primarily in its activated UDP-form, is a cornerstone of Phase II metabolism and biosynthetic reactions.

3.1 Glucuronidation: The Body's Primary Detoxification Route Glucuronidation is the process of attaching a glucuronic acid moiety to a substrate, a reaction catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs).[3][22] This conjugation dramatically increases the water solubility of lipophilic compounds, facilitating their excretion through urine or bile.[2][4] Substrates for glucuronidation are diverse and include:

-

Xenobiotics: Drugs (e.g., acetaminophen, morphine), environmental pollutants, and other foreign chemicals.[2][18]

-

Endogenous Compounds: Bilirubin, steroid hormones (androgens, estrogens), and bile acids.[2]

The general reaction is: Substrate + UDP-Glucuronic Acid → Substrate-β-D-glucuronide + UDP

This process is a major determinant of drug clearance and is responsible for the metabolism of approximately 40-70% of xenobiotics.[22][23] There are 22 known functional human UGT enzymes, classified into families (UGT1A, UGT2B), which exhibit overlapping substrate specificities.[22][23]

Regulation of the Uronic Acid Pathway

The uronic acid pathway is tightly regulated to meet metabolic demands.[5]

-

Substrate Availability: The concentration of UDP-glucose can influence the rate of the pathway.

-

Enzyme Activity: The activity of UGDH, the committed step, is a key regulatory point.

-

Induction by Xenobiotics: Exposure to certain drugs and foreign compounds can significantly upregulate the expression of UGT enzymes.[5][24] This induction is often mediated by xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which act as transcription factors for UGT genes.[25]

Relevance in Drug Development and Disease

5.1 Drug Metabolism and Detoxification The uronic acid pathway, via glucuronidation, is paramount in pharmacology. The efficiency of UGT enzymes determines the half-life and clearance of a vast number of drugs.[3] Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug response and toxicity.[22] Therefore, assessing a drug candidate's potential as a UGT substrate or inhibitor is a critical step in preclinical drug development.

5.2 Genetic Disorders Essential Pentosuria is a benign, autosomal recessive metabolic disorder caused by a deficiency of L-xylulose reductase.[7][21] This deficiency leads to an accumulation and excretion of L-xylulose in the urine, a metabolite of the uronic acid pathway.[21] While clinically harmless, it can result in a false-positive diagnosis for diabetes if only reducing sugars are tested in the urine.[21]

Quantitative Data

The kinetics of the enzymes in the uronic acid pathway, particularly UGDH and UGTs, are of significant interest. Kinetic parameters can vary widely based on the species, tissue, specific isoform, and experimental conditions.

Table 1: Key Enzymes and Kinetic Characteristics

| Enzyme | EC Number | Substrates | Coenzyme/Cofactor | General Kinetic Mechanism | Notes |

| UDP-Glucose Dehydrogenase (UGDH) | 1.1.1.22 | UDP-Glucose | NAD+ | Ordered Bi-Bi reaction where NAD+ binds first, followed by UDP-glucose.[26] | Catalyzes a four-electron oxidation.[26] The reaction involves covalent thiohemiacetal and thioester intermediates.[15] |

| UDP-Glucuronosyl-transferase (UGT) | 2.4.1.17 | UDP-Glucuronic Acid, Aglycone (various xenobiotics & endobiotics) | None | Bi-substrate reaction, often following a direct SN2-like mechanism.[27] | A large superfamily of enzymes with diverse substrate specificities.[22][23] |

Experimental Protocols

7.1 Protocol: Spectrophotometric Assay for UDP-Glucose Dehydrogenase (UGDH) Activity

This protocol measures the activity of UGDH by monitoring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.[16]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

UDP-Glucose solution (Substrate)

-

NAD+ solution (Cofactor)

-

Enzyme preparation (e.g., purified UGDH, cell lysate)

-

Purified water

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD+ solution, and water. The final volume is typically 1 mL.

-

Blank Measurement: Place the cuvette in the spectrophotometer and zero the instrument at 340 nm. This is the baseline reading.

-

Initiate Reaction: Add a specific volume of the UDP-Glucose solution to the cuvette to start the reaction. Mix gently by inversion.

-

Enzyme Addition: Add the enzyme preparation to the cuvette to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

-

Calculate Activity: Determine the initial reaction velocity (ΔA340/min) from the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert this rate into the amount of NADH produced per unit time.[16]

7.2 Protocol: Enzymatic Quantification of D-Glucuronic Acid

This protocol is based on the oxidation of D-glucuronic acid by uronate dehydrogenase, where the stoichiometric formation of NADH is measured spectrophotometrically at 340 nm.[28] This method can be adapted from commercially available kits.

Materials:

-

Sample containing D-glucuronic acid (e.g., deproteinized biological fluid, hydrolysate)

-

Assay Buffer (e.g., Glycylglycine buffer)

-

NAD+ solution

-

Uronate Dehydrogenase (UDH) enzyme solution

-

Spectrophotometer and cuvettes

Procedure:

-

Sample Preparation: Samples containing protein must be deproteinized (e.g., using perchloric acid followed by neutralization with KOH).[28] Dilute the sample as necessary to ensure the concentration falls within the assay's linear range (e.g., 5-150 µg per cuvette).[28]

-

Reaction Setup: Pipette the following into a cuvette:

-

Assay Buffer

-

NAD+ solution

-

Sample solution

-

Water to bring to a pre-final volume.

-